molecular formula C16H9ClN6S B3411081 7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900887-33-4

7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B3411081
CAS No.: 900887-33-4
M. Wt: 352.8 g/mol
InChI Key: RXEFOFGSLGPYJB-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H9ClN6S and its molecular weight is 352.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H11ClN6SC_{17}H_{11}ClN_6S, with a molecular weight of approximately 366.83 g/mol. Its unique structure includes multiple heterocycles that may contribute to its biological activities.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related pyrazolo and pyrimidine derivatives. For instance, compounds with similar structures showed significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism involves the modulation of inflammatory pathways and suppression of pro-inflammatory cytokines.

Anticancer Activity

The anticancer properties of pyrazolo[4,3-e][1,2,4]triazolo derivatives have been investigated extensively. Research indicates that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, a study demonstrated that structural variations in similar compounds led to enhanced antitumor activity against various cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of compounds containing the pyrazolo and triazole moieties has been documented. These compounds exhibited moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Study Biological Activity Findings
Study A AntitumorInhibition of tubulin polymerization in cancer cells.
Study B Anti-inflammatorySignificant COX-2 inhibition (IC50 comparable to celecoxib).
Study C AntimicrobialModerate activity against Salmonella typhi and Bacillus subtilis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the phenyl and thiophene rings can lead to variations in potency and selectivity for different biological targets. For example, the introduction of electron-withdrawing groups has been shown to enhance activity against specific targets while reducing toxicity profiles .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a fusion of multiple ring systems—pyrazole, triazole, and pyrimidine—contributing to its diverse reactivity and potential applications. The synthesis typically involves several multi-step reactions:

  • Formation of the Pyrazole Ring : This is achieved through the cyclization of a hydrazine derivative with a diketone or β-keto ester.
  • Construction of the Triazole Ring : The pyrazole intermediate undergoes cyclization with an azide or nitrile derivative.
  • Pyrimidine Ring Formation : The final step involves condensation with an aldehyde or ketone followed by cyclization.

These synthetic routes allow for modifications that can enhance biological activity and tailor the compound for specific applications.

Research indicates that 7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tubulin polymerization in cancer cells, leading to decreased cell proliferation. It has demonstrated activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with notable IC50 values indicating potent activity .
  • Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties against various pathogens. Its unique structure may enhance its interaction with biological targets, making it a candidate for further development as an antimicrobial agent.

Scientific Research Applications

The compound's unique structural characteristics make it suitable for several applications in scientific research:

Medicinal Chemistry

  • Drug Development : The compound is being explored as a potential therapeutic agent for treating various diseases, particularly cancer and infectious diseases. Its ability to interact with specific molecular targets like enzymes and receptors suggests a mechanism of action that could be harnessed in drug design.

Materials Science

  • Development of New Materials : Due to its electronic properties, this compound is being studied for applications in creating new materials with specific electronic or optical properties.

Properties

IUPAC Name

10-(2-chlorophenyl)-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN6S/c17-11-4-1-2-5-12(11)23-15-10(8-19-23)16-20-14(13-6-3-7-24-13)21-22(16)9-18-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEFOFGSLGPYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
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7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.